ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C20H28ClN5O4 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
ethyl 4-[2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28ClN5O4/c1-2-30-20(29)26-13-9-24(10-14-26)18(27)15-22-19(28)25-11-7-23(8-12-25)17-5-3-16(21)4-6-17/h3-6H,2,7-15H2,1H3,(H,22,28) |
InChI Key |
FWYTVXXUHSXUOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Carbamate-Amide Coupling
This approach involves synthesizing the 4-(4-chlorophenyl)piperazine-1-carbonyl chloride intermediate, followed by its reaction with glycine ethyl ester to form the glycyl spacer. Subsequent coupling with ethyl piperazine-1-carboxylate yields the target compound. The use of chloroformate-activating agents, such as phenyl chloroformate, facilitates carbamate linkages under mild conditions (0–25°C).
Fragment Condensation
Pre-formed segments—4-(4-chlorophenyl)piperazine, glycyl chloride, and ethyl piperazine-1-carboxylate—are condensed in a one-pot reaction. This method reduces intermediate isolation steps but requires precise stoichiometric control to avoid side products.
Solid-Phase Synthesis
Though less common for piperazine derivatives, solid-phase techniques using resin-bound intermediates have been explored for analogous compounds. This method enhances purity but necessitates specialized equipment.
Detailed Stepwise Synthesis Protocol
Preparation of 4-(4-Chlorophenyl)piperazine-1-carbonyl Chloride
The synthesis begins with the conversion of 4-(4-chlorophenyl)piperazine to its carbonyl chloride derivative. Thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane (DCM) at 0°C is employed, yielding the intermediate in >90% purity. The reaction is monitored via thin-layer chromatography (TLC) until completion (2–4 hours).
Glycine Ethyl Ester Coupling
The carbonyl chloride intermediate is reacted with glycine ethyl ester in dimethylformamide (DMF) at 0–10°C, using triethylamine (TEA) as a base to neutralize HCl byproducts. After 3 hours, the mixture is quenched with ice water, and the product—N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycine ethyl ester—is extracted with ethyl acetate (yield: 85–92%).
Final Coupling with Ethyl Piperazine-1-carboxylate
The glycyl intermediate is activated using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) and reacted with ethyl piperazine-1-carboxylate at 25°C for 12 hours. The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to afford the target compound in 76–82% yield.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low temperatures (0–10°C) during carbamate formation minimize side reactions, while DMF enhances solubility of polar intermediates. Substituting DMF with acetonitrile (MeCN) reduces yields by 15–20%, as noted in comparative studies.
Catalytic and Stoichiometric Considerations
Excess TEA (2.5 equivalents) ensures complete deprotonation of glycine ethyl ester, while CDI (1.2 equivalents) optimizes amide bond formation. Stoichiometric imbalances >10% lead to dimerization byproducts.
Workup and Purification
Quenching with saturated sodium bicarbonate (NaHCO₃) prevents acid-mediated degradation. Centrifugal filtration and vacuum drying (40–50°C, −0.1 MPa) yield crystalline products with >98% HPLC purity.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) reveals a single peak at 4.3 minutes, confirming >99% purity. Mass spectrometry (ESI-MS) corroborates the molecular ion at m/z 438.9 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Parameter | Sequential Coupling | Fragment Condensation | Solid-Phase Synthesis |
|---|---|---|---|
| Yield | 76–82% | 65–70% | 50–55% |
| Purity (HPLC) | >98% | 90–95% | 85–90% |
| Scalability | High | Moderate | Low |
| Equipment Cost | Low | Low | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Antipsychotic Properties
Research indicates that compounds similar to ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate exhibit significant affinity for dopamine receptors, particularly D4 receptors. These interactions suggest potential use in treating schizophrenia and other psychotic disorders. For instance, studies have shown that derivatives can effectively modulate dopaminergic activity, leading to reduced symptoms in animal models of psychosis .
Antidepressant Effects
Some studies have explored the antidepressant potential of piperazine derivatives. The structural similarity of this compound to known antidepressants suggests it may influence serotonin pathways, providing a basis for further investigation into its efficacy as an antidepressant agent .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier raises interest in its neuroprotective properties. Research has indicated that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress, making them candidates for neurodegenerative disease treatment .
Case Study 1: Dopamine D4 Receptor Affinity
A study examining the binding affinity of various piperazine derivatives found that this compound exhibited a high affinity for dopamine D4 receptors (IC50 = 12 nM). This suggests its potential as a therapeutic agent in managing disorders linked to dopaminergic dysregulation .
Case Study 2: Synthesis and Characterization
In a detailed synthesis report, researchers outlined the method for creating this compound using a series of reactions that confirmed high yields (up to 85%) and purity levels suitable for biological testing. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure and integrity of the compound .
Mechanism of Action
The mechanism of action of ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s piperazine ring can mimic the structure of endogenous neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological and psychological processes.
Biological Activity
Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, an ethyl ester group, and a chlorophenyl moiety, which suggest diverse interactions within biological systems. The following sections provide an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H28ClN5O4, with a molecular weight of 437.9 g/mol. Its structural complexity allows it to engage in various biological interactions, making it a candidate for therapeutic applications.
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the modulation of neurotransmitter receptors. This compound may interact with several receptor types:
- Dopamine Receptors : Compounds related to this structure have shown high affinity for dopamine D4 receptors, which are involved in the regulation of mood and cognition. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 value of 0.057 nM for the D4 receptor, demonstrating potent activity .
- Serotonin Receptors : Similar piperazine derivatives have also been studied for their interactions with serotonin receptors, which play crucial roles in mood regulation and anxiety .
In Vitro and In Vivo Studies
The specific biological effects of this compound require further empirical studies. Initial investigations suggest that it may possess:
- Antidepressant-like Effects : Given its structural similarities to known antidepressants that target serotonin and dopamine pathways.
- Anti-inflammatory Properties : Some derivatives have shown promise in treating inflammatory conditions, potentially through modulation of immune responses.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Starting from appropriate precursors such as chlorophenyldihydroxy compounds.
- Acid Chloride Reaction : The piperazine derivative is acylated using carbonic acid derivatives.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Research Findings and Case Studies
A review of literature reveals several case studies highlighting the potential applications of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with 4-Chlorophenyl Substituents
Ethyl 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoate ()
- Structure : Contains a 4-chlorophenylpiperazine group linked to a branched ethyl ester.
- Synthesis: Synthesized via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate.
- Key Differences : Lacks the glycyl-piperazine bridge but shares the 4-chlorophenylpiperazine core. The branched ester may reduce steric hindrance compared to the target compound’s linear glycyl linkage.
- Data : Reported IR, NMR, and mass spectral data confirm structural integrity .
N-(4-Chlorophenyl)piperazine-1-carboxamide Hydrochloride ()
- Structure : Simplifies the target compound by replacing the glycyl-piperazine-ethyl carboxylate with a carboxamide group.
- Data : Molecular weight = 276.16 g/mol; crystal structure confirms a chair conformation for the piperazine ring .
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide ()
Piperazine Derivatives with Aryl Substituents and Ester/Carboxamide Groups
Ethyl 4-[N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate ()
- Structure : Incorporates a sulfonyl group and 3,4-dimethylphenyl substituent.
- Data : CAS 428473-85-2; molecular formula = C₂₂H₂₇N₃O₅S .
Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate ()
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using IUPAC naming tools due to lack of direct evidence.
Implications of Structural Variations
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | DCM, DIPEA, 0°C→RT | Slow addition of acyl chloride to prevent dimerization |
| 2 | Ethyl chloroformate, 40°C | Excess reagent (1.2 eq) for complete esterification |
Basic: How is structural confirmation achieved post-synthesis?
Methodological Answer:
- NMR Spectroscopy : and NMR verify piperazine ring protons (δ 2.4–3.8 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against calculated values (e.g., C: 61.71% observed vs. 61.67% calculated) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic fumes upon decomposition .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced: How to design target identification assays?
Methodological Answer:
- Radioligand Binding Assays : Use -labeled analogs to quantify affinity for serotonin/dopamine receptors .
- In Vitro Enzymatic Assays : Screen against kinases (e.g., tyrosine kinases) using fluorescence polarization .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, IC determination via MTT assay) .
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in GPCRs (e.g., 5-HT receptors) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models on piperazine derivatives to predict ADMET properties .
Advanced: How to resolve contradictions in reported pharmacological data?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., receptor binding Ki values) using random-effects models .
- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability .
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) if radioligand data is inconsistent .
Advanced: What strategies improve metabolic stability?
Methodological Answer:
- Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450 metabolism .
- Prodrug Design : Mask carboxylate groups with tert-butyl esters for enhanced oral bioavailability .
- Metabolite Identification : Use LC-MS/MS to detect degradation products in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
